9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane
Description
9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane (CAS: 108437-46-3) is a bicyclic amine featuring a seven-membered ring fused to a two-membered bridge, with nitrogen atoms at positions 3 and 7. Its molecular formula is C₁₄H₂₀N₂, and it has a molecular weight of 216.33 g/mol . The compound’s structure includes a benzyl group at N9 and a methyl group at N3, which enhance lipophilicity and influence receptor-binding properties . Synthetically, it is derived via cycloaddition reactions catalyzed by transition metals or through stereospecific Beckmann rearrangements .
Properties
IUPAC Name |
9-benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-10-9-14-7-8-15(12-16)17(14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPPDECUDVKWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCC(C1)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206166 | |
| Record name | 3-Methyl-9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059700-34-3 | |
| Record name | 3-Methyl-9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1059700-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-9-(phenylmethyl)-3,9-diazabicyclo[4.2.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the cyclization process.
Solvent: Common solvents used include dichloromethane or toluene.
Catalysts: Bases such as sodium hydride or potassium carbonate are often used to promote the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling and storage.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the original benzyl or methyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique bicyclic structure that contributes to its reactivity and potential applications. Its molecular formula is , and it possesses distinct functional groups that facilitate interactions with biological targets.
Medicinal Chemistry
9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane has been investigated for its pharmacological properties:
- Antidepressant Activity : Studies indicate that this compound exhibits antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.
Organic Synthesis
This compound serves as an important building block in organic synthesis:
- Synthesis of Other Compounds : It can be utilized to synthesize various derivatives that may have enhanced biological activity.
- Catalysis : The bicyclic structure allows it to act as a catalyst in certain organic reactions, facilitating the formation of complex molecules.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behavior compared to control groups, suggesting involvement of serotonin pathways.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound resulted in decreased markers of oxidative stress and improved cell viability in neuronal cultures.
Mechanism of Action
The mechanism of action of 9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Structural Variations
The pharmacological profile of diazabicyclo compounds depends on ring size, nitrogen positions, and substituents. Below is a comparative analysis:
| Compound Name | Bicyclic System | Substituents | Molecular Weight (g/mol) | Key Biological Targets |
|---|---|---|---|---|
| 9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane | [4.2.1] | N3-methyl, N9-benzyl | 216.33 | Nicotinic acetylcholine receptors |
| (+/-)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane (30c) | [4.2.1] | N9-methyl | 140.23 | Dopamine D2-like receptors |
| 3,7-Diazabicyclo[3.3.1]nonane derivatives | [3.3.1] | Variable (e.g., cyclopropyl, alkoxy) | ~200–250 | Cardiac arrhythmias, antiplatelet |
| 3,9-Diazabicyclo[3.3.1]nonanes | [3.3.1] | Arylpropenyl, propionyl | ~250–300 | Opioid δ/µ-receptors |
| 3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) | [3.3.1] | Sulfur substitution | ~220 | μ-opioid receptor |
Notes:
Pharmacological Activity
- Nicotinic Acetylcholine Receptors (nAChRs) : The target compound’s benzyl group mimics natural alkaloids like anatoxin-a, enabling potent agonist activity at α4β2 nAChR subtypes .
- Opioid Receptors: [3.3.1] derivatives (e.g., 3,9-diazabicyclo[3.3.1]nonanes) exhibit δ/µ-receptor antagonism due to their ability to fit lipophilic receptor pockets .
- Antimicrobial and Antithrombotic Effects: [3.3.1] systems with alkoxy substituents (e.g., 3,7-diazabicyclo[3.3.1]nonanes) show antiplatelet and antimalarial activities .
Physicochemical Properties
| Property | This compound | 3-Methyl-3,9-diazabicyclo[4.2.1]nonane |
|---|---|---|
| Boiling Point (°C) | Not reported | 204–213 |
| Water Solubility (mg/L) | Low (lipophilic) | 19,923–1,000,000 |
| LogP | ~2.5 (estimated) | ~1.2 |
Notes:
- The benzyl group increases lipophilicity (higher LogP), reducing water solubility compared to methyl-substituted analogues .
Biological Activity
9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic compound that has garnered interest in various fields of research, particularly for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and findings from case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions under specific conditions. Common methods include:
- Reaction Conditions :
- Temperature : Moderate to high temperatures.
- Solvents : Dichloromethane or toluene.
- Catalysts : Bases like sodium hydride or potassium carbonate.
These conditions facilitate the formation of the bicyclic structure through nucleophilic substitution and other reaction pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modifying their activity and leading to various biological effects. Research indicates that it may have applications in anti-inflammatory and anticancer therapies .
Case Studies
Several studies have investigated the biological effects of related compounds within the same structural family:
- Anti-inflammatory Activity :
- Anticancer Properties :
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Bicyclic with benzyl and methyl groups | Potential anti-inflammatory and anticancer activity |
| 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane | Bicyclic without methyl group | Limited biological activity reported |
| 3,9-Diazabicyclo[4.2.1]nonane | Simpler structure | Minimal biological activity observed |
This table illustrates that the presence of both benzyl and methyl groups in this compound enhances its reactivity and potential biological activity compared to simpler analogs .
Research Applications
The compound has several applications in scientific research:
Q & A
Basic: What are the key challenges in synthesizing 9-Benzyl-3-methyl-3,9-diazabicyclo[4.2.1]nonane, and how can they be methodologically addressed?
Answer:
Synthesis challenges include regioselectivity in bicyclic ring formation and steric hindrance from the benzyl and methyl substituents. A methodological approach involves:
- Ring-closing strategies : Use transition-metal-catalyzed cyclization (e.g., palladium-mediated Buchwald-Hartwig amination) to ensure proper bridge formation .
- Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to mitigate steric interference during alkylation steps .
- Purification : Optimize chromatographic techniques (e.g., HPLC with chiral columns) to isolate enantiomers, given the compound’s stereochemical complexity .
Advanced: How can computational modeling resolve contradictions in experimental data on the compound’s thermodynamic stability?
Answer:
Discrepancies in stability data (e.g., conflicting DSC results) can be addressed via:
- Density Functional Theory (DFT) : Calculate energy barriers for ring-opening reactions to identify metastable conformers .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria, particularly in polar aprotic solvents like DMF .
- Validation : Cross-reference computational predictions with experimental NMR chemical shifts and X-ray crystallography data .
Basic: What analytical techniques are most effective for characterizing the stereochemistry of this compound?
Answer:
- Chiral HPLC : Resolve enantiomers using columns with cellulose tris(3,5-dimethylphenylcarbamate) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to assign axial/equatorial substituent orientations .
- X-ray Diffraction : Resolve absolute configuration via single-crystal analysis, though crystallization may require co-crystallization with chiral auxiliaries .
Advanced: How does the compound’s bicyclic framework influence its reactivity in catalytic applications (e.g., asymmetric synthesis)?
Answer:
The rigid bicyclic structure:
- Enhances stereocontrol : The diazabicyclo scaffold restricts conformational freedom, enabling precise chiral induction in organocatalytic reactions .
- Modulates Lewis basicity : The nitrogen lone pairs exhibit tunable nucleophilicity, depending on substituent electronic effects (e.g., benzyl vs. methyl groups) .
- Experimental validation : Compare turnover frequencies (TOFs) in model reactions (e.g., Michael additions) with analogous acyclic amines .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Hazard mitigation : Use inert atmosphere (N/Ar) gloveboxes due to air sensitivity of amine-borane intermediates .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with borane derivatives .
- Waste disposal : Neutralize reactive byproducts (e.g., boranes) with ethanol/water mixtures before disposal .
Advanced: How can factorial design optimize reaction conditions for scaling up synthesis while minimizing side products?
Answer:
- Variable selection : Test factors like temperature (30–80°C), solvent polarity (THF vs. DCM), and catalyst loading (1–5 mol%) .
- Response surface methodology (RSM) : Model interactions between variables to identify Pareto-optimal conditions for yield and purity .
- Validation : Confirm scalability via batch reactor trials with in-situ FTIR monitoring of intermediate formation .
Basic: What pharmacological properties have been hypothesized for this compound, and how can they be experimentally validated?
Answer:
- Hypotheses : Potential CNS activity due to structural similarity to tropane alkaloids (e.g., cocaine analogs) .
- Validation steps :
Advanced: How do solvent polarity and proticity affect the compound’s supramolecular interactions in host-guest systems?
Answer:
- Nonpolar solvents : Enhance π-π stacking between the benzyl group and aromatic guest molecules (e.g., fullerenes) .
- Polar aprotic solvents : Disrupt hydrogen bonding, favoring hydrophobic cavity formation in crown ether analogs .
- Experimental probes : Use UV-Vis titration and isothermal titration calorimetry (ITC) to quantify binding constants () in varying solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
